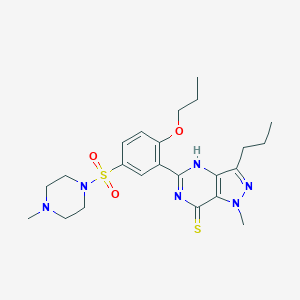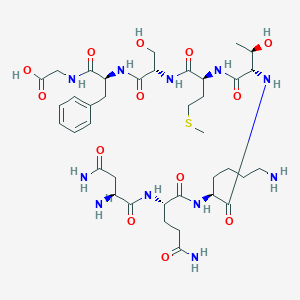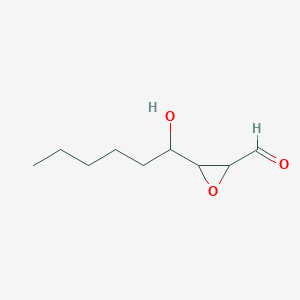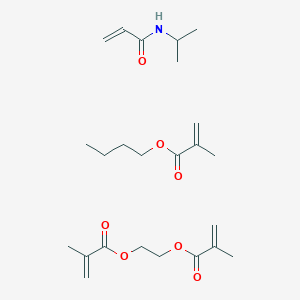![molecular formula C7H6N4O B045807 7-Methylpyrimido[4,5-D]pyrimidin-4-OL CAS No. 120208-35-7](/img/structure/B45807.png)
7-Methylpyrimido[4,5-D]pyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylpyrimido[4,5-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by the fusion of two pyrimidine rings, which are six-membered rings containing two nitrogen atoms The presence of a hydroxyl group at the fourth position and a methyl group at the seventh position distinguishes this compound from other pyrimidopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL typically involves the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids. The heteropolyacids, such as H₃PMo₁₂O₄₀, H₃PW₁₂O₄₀, and H₅PV₂Mo₁₀O₄₀, act as catalysts in this reaction. The reaction conditions are generally mild, and the process yields the desired product in good quantities .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heteropolyacids as catalysts is advantageous due to their environmental benignity and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 7-Methylpyrimido[4,5-D]pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine rings.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine rings .
Scientific Research Applications
7-Methylpyrimido[4,5-D]pyrimidin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its structural similarity to nucleotides, it is investigated for its potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Pyrimido[4,5-D]pyrimidine: Lacks the methyl and hydroxyl groups.
2-Methylpyrimido[4,5-D]pyrimidin-4-OL: Similar structure but with a different substitution pattern.
4-Amino-2-methylpyrimidine-5-carboxamide: A precursor in the synthesis of 7-Methylpyrimido[4,5-D]pyrimidin-4-OL.
Uniqueness: this compound is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
2-methyl-6H-pyrimido[4,5-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-4-8-2-5-6(11-4)9-3-10-7(5)12/h2-3H,1H3,(H,8,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSVQMRTTNIEEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=O)NC=NC2=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419327 |
Source


|
| Record name | Pyrimido[4,5-d]pyrimidin-4(3H)-one,7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120208-35-7 |
Source


|
| Record name | 7-Methylpyrimido[4,5-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120208-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimido[4,5-d]pyrimidin-4(3H)-one,7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
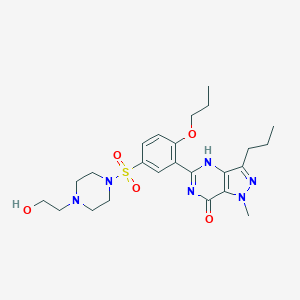
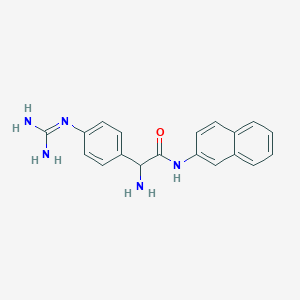

![N-[3-(Hydroxymethyl)phenyl]formamide](/img/structure/B45730.png)

